molecular formula C3H3BF3KN2 B1344368 Potassium 1H-pyrazole-5-trifluoroborate CAS No. 1013640-87-3

Potassium 1H-pyrazole-5-trifluoroborate

Cat. No.: B1344368
CAS No.: 1013640-87-3
M. Wt: 173.98 g/mol
InChI Key: QNHYBMZHGRWURK-UHFFFAOYSA-N
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Description

Potassium 1H-pyrazole-5-trifluoroborate is an organotrifluoroborate compound with the molecular formula C3H3BF3KN2. It is a versatile reagent used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and compatibility with a wide range of functional groups, making it a valuable tool in organic synthesis .

Biochemical Analysis

Biochemical Properties

Potassium 1H-pyrazole-5-trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions involves the formation of stable boronic acid surrogates, which are compatible with a wide range of functional groups and reaction conditions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating enzyme activity and altering metabolic flux. The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately affecting cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions. The compound facilitates the transfer of organic groups from boron to palladium through transmetalation. This process involves the binding of this compound to palladium, leading to the formation of new carbon-carbon bonds. Additionally, the compound can inhibit or activate specific enzymes, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, making it suitable for long-term experiments. Its degradation products and their impact on cellular function need to be further investigated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects at high doses have been observed, highlighting the importance of determining the optimal dosage for specific applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and function, affecting its overall efficacy in biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 1H-pyrazole-5-trifluoroborate can be synthesized through the reaction of pyrazole with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then packaged and distributed for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Potassium 1H-pyrazole-5-trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The compound can also participate in other carbon-carbon bond-forming reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

Potassium 1H-pyrazole-5-trifluoroborate can be compared with other similar organotrifluoroborate compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. Its stability and compatibility with various functional groups make it a valuable reagent in organic synthesis .

Properties

IUPAC Name

potassium;trifluoro(1H-pyrazol-5-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-2-8-9-3;/h1-2H,(H,8,9);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHYBMZHGRWURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=NN1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649121
Record name Potassium trifluoro(1H-pyrazol-5-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013640-87-3
Record name Potassium trifluoro(1H-pyrazol-5-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1013640-87-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 1H-pyrazole-5-trifluoroborate

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